Questinol

概要

説明

Questinol is a naturally occurring compound isolated from the fungus Talaromyces stipitatus. It is known for its significant anti-obesity and anti-inflammatory activities. This compound exhibits the ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6, as well as nitric oxide and prostaglandin E2 in cells .

準備方法

Synthetic Routes and Reaction Conditions: Questinol can be synthesized through various organic synthesis routes. One common method involves the use of starting materials such as anthraquinones, which undergo a series of chemical reactions including oxidation and cyclization to form the final product. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of this compound.

Industrial Production Methods: In an industrial setting, this compound is typically produced through fermentation processes using the fungus Talaromyces stipitatus. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone are commonly used in the extraction process .

化学反応の分析

Types of Reactions: Questinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.

Major Products Formed:

科学的研究の応用

Questinol has a wide range of scientific research applications, including:

Chemistry: this compound is used as a starting material for the synthesis of other complex organic molecules.

Biology: It is studied for its effects on cellular processes, particularly its anti-inflammatory and anti-obesity activities.

Medicine: this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases and obesity.

Industry: this compound is used in the development of new pharmaceuticals and as a bioactive compound in various industrial applications

作用機序

Questinol exerts its effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6. It also inhibits the production of nitric oxide and prostaglandin E2, which are involved in inflammatory processes. The molecular targets and pathways involved include the nuclear factor-kappa B pathway and the mitogen-activated protein kinase pathway .

類似化合物との比較

Questinol is unique in its structure and biological activities compared to other similar compounds. Some similar compounds include:

Emodin: Another anthraquinone with anti-inflammatory and anti-cancer properties.

Citreorosein: A compound with similar anti-inflammatory activities.

Palmitic Acid: Known for its role in metabolic processes and anti-obesity effects.

This compound stands out due to its specific inhibition of pro-inflammatory cytokines and its significant anti-obesity activity, making it a promising candidate for further research and development .

生物活性

Questinol, a bis-anthraquinone compound, has garnered attention due to its significant biological activities, particularly in anti-obesity, anti-inflammatory, and cytotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

This compound is derived from the marine-derived fungus Talaromyces species. Its molecular structure features two anthraquinone moieties, which contribute to its diverse biological activities. The compound has been isolated and characterized, revealing its potential therapeutic applications.

1. Anti-Obesity Activity

This compound has shown promising results in combating obesity. In a study where it was tested on zebrafish larvae, this compound exhibited significant lipid-lowering effects with an IC50 value of 0.95 µM, effectively reducing over 60% of stained lipids . This activity positions this compound as a potential candidate for developing anti-obesity treatments.

| Compound | IC50 Value (µM) | Lipid Reduction (%) |

|---|---|---|

| This compound | 0.95 | >60 |

| Citreorosein | 0.17 | >90 |

| Resveratrol | 0.6 | Positive Control |

2. Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In experiments involving LPS-stimulated RAW 264.7 cells, this compound inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) without showing cytotoxicity at concentrations up to 200 µM . This suggests its potential use in managing inflammatory conditions.

3. Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. It demonstrated selective cytotoxicity against several tumor cells, including MCF-7 (breast cancer) and HL-60 (leukemia) cells, indicating its potential as an anticancer agent . The compound's mechanism appears to involve the disruption of cellular processes critical for tumor growth.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 3.27 |

| HL-60 | Not specified |

| SMMC-7721 | Not specified |

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Case Study on Anti-Obesity : In a controlled study involving zebrafish larvae, this compound significantly reduced lipid accumulation compared to untreated controls, reinforcing its role in obesity management .

- Inflammation Model : In vitro studies using RAW 264.7 macrophages demonstrated that this compound effectively inhibited inflammatory mediators such as NO and PGE2 without cytotoxic effects, suggesting a therapeutic window for inflammatory diseases .

- Cytotoxicity Assessment : A systematic evaluation of this compound's cytotoxicity across various cancer cell lines revealed its potent activity against MCF-7 cells, highlighting its potential as an anticancer therapeutic agent .

特性

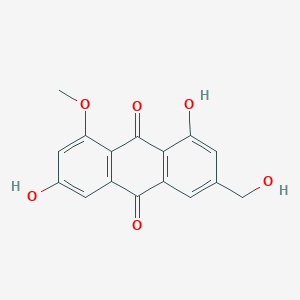

IUPAC Name |

1,6-dihydroxy-3-(hydroxymethyl)-8-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-22-12-5-8(18)4-10-14(12)16(21)13-9(15(10)20)2-7(6-17)3-11(13)19/h2-5,17-19H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBGJGNOQURXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189192 | |

| Record name | 9,10-Anthracenedione, 1,6-dihydroxy-3-(hydroxymethyl)-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Questinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35688-09-6 | |

| Record name | Questinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35688-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Questinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035688096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,6-dihydroxy-3-(hydroxymethyl)-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Questinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280 - 282 °C | |

| Record name | Questinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。